molecular formula C17H22FN3O3S B4053240 2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine

2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine

Cat. No.: B4053240
M. Wt: 367.4 g/mol
InChI Key: ZFVBFCAEOXFYTJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The molecular structure of imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Angiotensin II Receptor Antagonists

A series of nonpeptide angiotensin II (AII) receptor antagonists have been developed, showcasing a potent antihypertensive effect upon oral administration. This class of compounds, including N-(biphenylylmethyl)imidazoles, demonstrates the critical role of ortho-substituted acids in achieving high affinity for the AII receptor and good oral antihypertensive potency. The carboxylic acid group's replacement with acidic isosteres, particularly the tetrazole ring, has been found to be most effective, with DuP 753 being developed for hypertension treatment (Carini et al., 1991).

Aldose Reductase Inhibitors with Antioxidant Activity

Research has led to the development of a series of substituted benzenesulfonamides as aldose reductase inhibitors (ARIs) with significant antioxidant activity. These compounds are designed based on bioisosteric principles, introducing various functional groups to enhance their inhibitory and antioxidant profiles. Some derivatives exhibited potent ARI activity, indicating their potential in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).

Anti-inflammatory and Analgesic Activities

A novel synthesis of imidazolyl acetic acid derivatives has shown promising anti-inflammatory and analgesic activities. These compounds were evaluated against carrageenan-induced rat paw edema and in the writhing test in mice, revealing significant activity and highlighting the potential for further pharmaceutical development (Khalifa & Abdelbaky, 2008).

Stability and Structure of N-Heterocyclic Carbene Precursors

Studies on the stability and structure of N-heterocyclic carbene (NHC) precursors, particularly those with 1,3-diaryl-imidazolidine-4,5-dione skeletons, have provided insights into the influence of electron delocalization. This research helps understand the reactivity and potential applications of NHCs in various chemical transformations, including their role as ligands in catalytic systems (Hobbs et al., 2010).

Anticonvulsant Activity

Research into N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines has explored their potential anticonvulsant activities. These studies aim to understand the structural requirements for activity against seizures, contributing to the development of new therapeutic agents (Kelley et al., 1995).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. Many have broad biological activities and are used in a variety of therapeutic applications .

Future Directions

The future directions of imidazole research are likely to continue to focus on the development of new drugs that can leverage the broad range of chemical and biological properties of imidazole .

Properties

IUPAC Name

2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3S/c1-13(2)25(22,23)17-19-10-15(12-20-8-5-9-24-20)21(17)11-14-6-3-4-7-16(14)18/h3-4,6-7,10,13H,5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVBFCAEOXFYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine
Reactant of Route 2
Reactant of Route 2
2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine
Reactant of Route 3
Reactant of Route 3
2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine
Reactant of Route 4
2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine
Reactant of Route 5
2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine
Reactant of Route 6
2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine

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